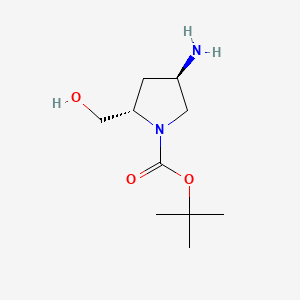
(2S,4R)-carboxilato de 4-amino-2-(hidroximetil)pirrolidina-1-terc-butilo
Descripción general
Descripción
(2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H21ClN2O3 and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Neuroprotective Agents
Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective properties. (2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential use in treating neurodegenerative diseases due to its ability to enhance neuronal survival and function .
Anticancer Properties
Studies have shown that certain pyrrolidine derivatives can inhibit cancer cell proliferation. The compound's structural features may contribute to its effectiveness against specific cancer types, making it a candidate for further investigation in anticancer drug development .
Drug Development
Chiral Building Blocks
The compound serves as a chiral building block in the synthesis of pharmaceuticals. Its stereochemistry allows for the creation of various biologically active compounds with improved efficacy and reduced side effects. The ability to manipulate its structure makes it valuable in the design of new therapeutic agents .
Prodrug Formulations
(2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate has potential applications in prodrug formulations, where it can be modified to enhance solubility and bioavailability of active pharmaceutical ingredients. This approach can improve therapeutic outcomes and patient compliance .
Organic Synthesis
Synthetic Intermediates
The compound is utilized as an intermediate in organic synthesis pathways. Its functional groups allow for various chemical transformations, enabling the production of more complex molecules used in pharmaceuticals and agrochemicals .
Catalysis
Research has explored the use of this compound in catalytic processes due to its unique structural properties that facilitate specific reactions. This application is particularly relevant in asymmetric synthesis, where it can help achieve higher selectivity for desired products .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Neuroprotective Effects | Evaluated the impact on neuronal cells | Demonstrated enhanced survival rates under oxidative stress conditions. |
| Anticancer Activity | Tested against various cancer cell lines | Showed significant inhibition of cell proliferation in breast and colon cancer models. |
| Synthesis Applications | Used as a chiral building block | Successfully synthesized several novel compounds with improved pharmacological profiles. |
Propiedades
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZOKUGIXLYJZ-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















